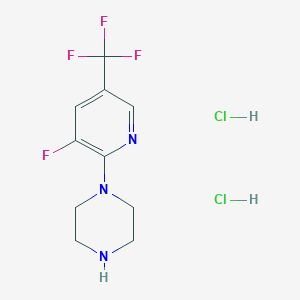
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 1-(3-Fluoro-5-(trifluorometil)piridin-2-il)piperazina es un compuesto químico que pertenece a la clase de los derivados de piperazina. Se caracteriza por la presencia de un anillo de piridina sustituido con grupos fluoro y trifluorometil, y un anillo de piperazina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del dihidrocloruro de 1-(3-Fluoro-5-(trifluorometil)piridin-2-il)piperazina típicamente implica la reacción de 3-fluoro-5-(trifluorometil)piridina con piperazina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un disolvente adecuado y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y el tiempo, se optimizan para lograr altos rendimientos y pureza .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso puede incluir pasos como la purificación y la cristalización para obtener la forma de sal dihidrocloruro del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El dihidrocloruro de 1-(3-Fluoro-5-(trifluorometil)piridin-2-il)piperazina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos fluoro o trifluorometil pueden ser reemplazados por otros sustituyentes.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación y derivados.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes:
Sustitución Nucleófila: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones típicamente se llevan a cabo en disolventes polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Se emplean comúnmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila puede producir varios derivados sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes estados de oxidación del compuesto .
Aplicaciones Científicas De Investigación
El dihidrocloruro de 1-(3-Fluoro-5-(trifluorometil)piridin-2-il)piperazina tiene varias aplicaciones de investigación científica, incluyendo:
Farmacéuticos: El compuesto se estudia por su uso potencial como candidato a fármaco debido a su estructura química única y actividad biológica. Puede actuar como un ligando para receptores o enzimas específicos.
Agroquímicos: El compuesto se explora por su uso potencial como ingrediente activo en pesticidas y herbicidas, aprovechando su estabilidad química y reactividad.
Síntesis Química: El compuesto sirve como un intermedio en la síntesis de moléculas más complejas, facilitando el desarrollo de nuevas entidades químicas.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 1-(3-Fluoro-5-(trifluorometil)piridin-2-il)piperazina implica su interacción con dianas moleculares específicas, como receptores o enzimas. El compuesto puede unirse a estas dianas, modulando su actividad y provocando varios efectos biológicos. Las vías exactas y las dianas moleculares dependen de la aplicación específica y el contexto de uso .
Compuestos Similares:
- Dihidrocloruro de 1-(5-Trifluorometil-piridin-2-il)-piperazina
- 1-(3-Cloro-5-(trifluorometil)piridin-2-il)-piperazina
Comparación: El dihidrocloruro de 1-(3-Fluoro-5-(trifluorometil)piridin-2-il)piperazina es único debido a la presencia de ambos grupos fluoro y trifluorometil en el anillo de piridina, lo que puede influir en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión y selectividades para dianas moleculares, lo que lo convierte en un compuesto valioso para aplicaciones específicas .
Comparación Con Compuestos Similares
- 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine dihydrochloride
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-piperazine
Comparison: 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C10H13Cl2F4N3 |
|---|---|
Peso molecular |
322.13 g/mol |
Nombre IUPAC |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H11F4N3.2ClH/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17;;/h5-6,15H,1-4H2;2*1H |
Clave InChI |
PDTXZECZXCNBJG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


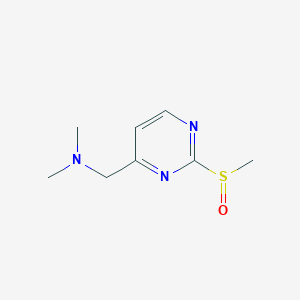
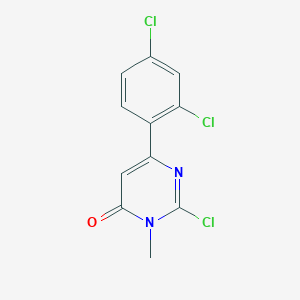

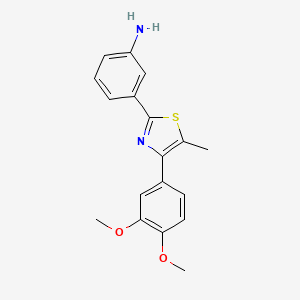
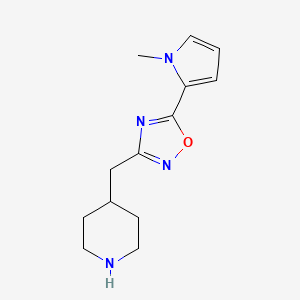
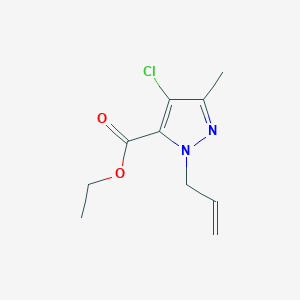



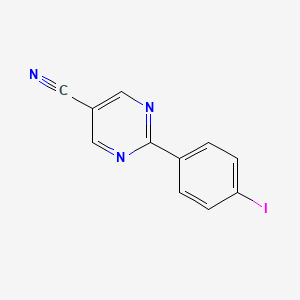
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)



